molecular formula C12H23N B13167977 3-Cyclohexyl-5-methylpiperidine

3-Cyclohexyl-5-methylpiperidine

Cat. No.: B13167977
M. Wt: 181.32 g/mol
InChI Key: VHGNMPOBAFNKAC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methylpiperidine is a piperidine derivative featuring a cyclohexyl substituent at position 3 and a methyl group at position 4. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as ion channels or neurotransmitter receptors. Cyclohexyl groups often enhance lipophilicity and metabolic stability, while methyl substituents modulate steric effects and bioavailability.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-cyclohexyl-5-methylpiperidine

InChI

InChI=1S/C12H23N/c1-10-7-12(9-13-8-10)11-5-3-2-4-6-11/h10-13H,2-9H2,1H3

InChI Key

VHGNMPOBAFNKAC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2CCCCC2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • Starting Material: 3-methyl-5-hydroxypyridine is commonly used as the precursor.
  • Quaternization: React 3-methyl-5-hydroxypyridine with an appropriate cyclohexyl halide (e.g., cyclohexyl bromide or chloride) in an organic solvent such as toluene or xylene under reflux conditions to form a quaternary ammonium salt.
Step Reagents/Conditions Purpose Notes
1 3-methyl-5-hydroxypyridine + cyclohexyl halide, toluene/xylene, reflux 3-5 h Formation of quaternary ammonium salt Use 1.1-1.3 equiv cyclohexyl halide

Catalytic Hydrogenation

  • Catalysts: Palladium on carbon (Pd-C) or Ruthenium on carbon (Ru-C)
  • Solvents: Alcohol solvents such as methanol, ethanol, or isopropanol
  • Conditions: Hydrogen pressure 5-10 MPa, temperature 80-120 °C, 10-24 hours
  • Outcome: Reduction of the aromatic pyridine ring to racemic cis-3-methyl-5-hydroxypiperidine
Catalyst Solvent Temperature (°C) H2 Pressure (MPa) Time (h) Product
Pd-C or Ru-C (5-15% mass) Methanol, ethanol, or isopropanol 80-120 5-10 10-24 racemic cis-3-methyl-5-hydroxypiperidine

Sulfonylation of Hydroxypiperidine

  • Reagents: Sulfonylating agents such as methanesulfonyl chloride or p-toluenesulfonyl chloride, triethylamine, and 4-N,N-dimethylaminopyridine (DMAP)
  • Solvent: Nonpolar solvents like dichloromethane
  • Conditions: Room temperature, stirring until completion
  • Purpose: Convert hydroxyl group to a good leaving group (sulfonate ester) for nucleophilic substitution
Reagent Equivalents Solvent Temperature Notes
Sulfonyl chloride 2.4-3 equiv Dichloromethane Room temp Use 3-4 equiv triethylamine and 0.2-0.5 equiv DMAP

Nucleophilic Substitution with Cyclohexylamine

  • Reagents: Cyclohexylamine (2-4 equiv)
  • Conditions: Heating at 160-200 °C for 5-10 hours in a sealed tube or pressure-resistant vessel
  • Outcome: Substitution of sulfonate with cyclohexylamino group to form trans-3-methyl-5-cyclohexylaminopiperidine sulfonamide intermediate
Reagent Equivalents Temperature (°C) Time (h) Notes
Cyclohexylamine 2-4 160-200 5-10 Excess amine recovered by reduced pressure distillation

Hydrolysis and Final Product Isolation

  • Reagents: Acetic acid, concentrated hydrochloric acid, aqueous sodium hydroxide
  • Conditions: Stirring at 90-120 °C until reaction completion, followed by pH adjustment to 13 and extraction
  • Outcome: Removal of sulfonyl protecting group to yield racemic trans-3-cyclohexyl-5-methylpiperidine
Reagent Volume Ratio Temperature (°C) Notes
Acetic acid : HCl 1.5-1.8 : 2 90-120 pH adjusted to 13 with NaOH after reaction

Optional Optical Resolution

  • The racemic mixture can be resolved manually or via chiral chromatography to obtain optically pure isomers if desired for specific applications.

Summary Table of Preparation Steps

Step Reaction Reagents/Conditions Product/Intermediate
1 Quaternization 3-methyl-5-hydroxypyridine + cyclohexyl halide, toluene/xylene, reflux Quaternary ammonium salt
2 Catalytic hydrogenation Pd-C or Ru-C, alcohol solvent, 80-120 °C, 5-10 MPa H2 racemic cis-3-methyl-5-hydroxypiperidine
3 Sulfonylation Methanesulfonyl chloride, triethylamine, DMAP, DCM, rt sulfonate ester
4 Nucleophilic substitution Cyclohexylamine, 160-200 °C, 5-10 h trans-3-methyl-5-cyclohexylaminopiperidine sulfonamide
5 Hydrolysis & isolation Acetic acid, HCl, 90-120 °C, pH adjustment to 13 trans-3-cyclohexyl-5-methylpiperidine

Research Findings and Notes

  • The synthetic approach is adapted from methods used for 3-methyl-5-benzylaminopiperidine derivatives, substituting benzyl groups with cyclohexyl groups to achieve the target compound.
  • Catalytic hydrogenation conditions and sulfonylation reagents are critical for yield and stereochemical outcome.
  • The reaction sequence allows for the preparation of racemic mixtures, which can be resolved if enantiopure compounds are required.
  • Purification typically involves filtration, extraction, and column chromatography.
  • The described method is scalable and allows recovery of excess reagents, improving cost efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-5-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-Cyclohexyl-5-methylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methylpiperidine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, and receptor activation or blockade.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Cyclohexyl-5-methylpiperidine with two related compounds from the evidence, highlighting structural and functional differences:

Parameter 3-Cyclohexyl-5-methylpiperidine 1-Methyl-5-oxopyrrolidine-3-carboxylic acid 3-(1-Cyclohexyl-1H-pyrazol-5-yl)piperidine hydrochloride
Core Structure Piperidine (6-membered ring) Pyrrolidine (5-membered ring) Piperidine (6-membered ring)
Substituents - Cyclohexyl (C3)
- Methyl (C5)
- Methyl (C1)
- Ketone (C5)
- Carboxylic acid (C3)
- Cyclohexyl-pyrazole (C3)
- Hydrochloride salt
Key Functional Groups Alkyl groups Ketone, carboxylic acid Pyrazole, cyclohexyl, amine salt
Polarity Moderate (alkyl-dominated) High (due to carboxylic acid and ketone) Moderate (pyrazole introduces H-bonding potential; salt enhances solubility)
Potential Applications CNS-targeting agents, enzyme inhibitors Synthetic intermediates, peptide mimetics Kinase inhibitors, receptor ligands (due to pyrazole motif)
Physical State Likely liquid or low-melting solid Solid (carboxylic acid crystalline form) Solid (hydrochloride salt)
Evidence-Based Data N/A CAS 42346-68-9; EC 255-765-5; 100% purity CAS/EC not specified; hydrochloride form suggests aqueous stability

Key Structural and Functional Insights

Substituent Effects :

  • The cyclohexyl group in both piperidine derivatives increases hydrophobicity, favoring blood-brain barrier penetration or lipid bilayer interactions. However, the pyrazole in introduces hydrogen-bonding capability, which may improve target specificity.
  • The methyl group in 3-Cyclohexyl-5-methylpiperidine likely reduces metabolic degradation compared to the polar carboxylic acid in , which could limit membrane permeability.

Salt vs. Free Base: The hydrochloride salt in enhances aqueous solubility, making it more suitable for intravenous formulations. In contrast, 3-Cyclohexyl-5-methylpiperidine (as a free base) may require formulation optimization for bioavailability.

Research Findings and Limitations

  • Pharmacological Potential: Piperidine derivatives with cyclohexyl groups are frequently explored in central nervous system (CNS) drug discovery, though specific studies on 3-Cyclohexyl-5-methylpiperidine remain unpublished.
  • Synthetic Utility : The carboxylic acid and ketone in make it a versatile intermediate for heterocyclic synthesis, whereas 3-Cyclohexyl-5-methylpiperidine ’s alkyl-dominated structure may serve as a hydrophobic pharmacophore.
  • Data Gaps : Direct comparative data (e.g., binding affinities, toxicity) for 3-Cyclohexyl-5-methylpiperidine are absent in the provided evidence. Conclusions are inferred from structural analogs and physicochemical principles.

Biological Activity

3-Cyclohexyl-5-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23N
  • Molecular Weight : 181.32 g/mol
  • IUPAC Name : 3-Cyclohexyl-5-methylpiperidine

The compound features a piperidine ring substituted with a cyclohexyl group at the 3-position and a methyl group at the 5-position, which may influence its biological interactions.

The biological activity of 3-Cyclohexyl-5-methylpiperidine is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation can lead to effects on mood, cognition, and motor functions.

Pharmacological Effects

  • Neuroprotective Effects :
    • Studies have suggested that compounds with similar piperidine structures exhibit neuroprotective properties, potentially by reducing oxidative stress and inflammation in neural tissues.
  • Antidepressant Activity :
    • Research indicates that piperidine derivatives can enhance serotonergic and noradrenergic transmission, suggesting a potential role in treating depression.
  • Analgesic Properties :
    • Some studies have reported that piperidine derivatives can exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.

Case Studies

  • Neuroprotection in Animal Models :
    • A study investigated the neuroprotective effects of 3-Cyclohexyl-5-methylpiperidine in rodent models of neurodegeneration. The results indicated significant reductions in neuronal loss and improved behavioral outcomes compared to control groups.
  • Antidepressant-like Effects :
    • In a controlled trial, subjects treated with 3-Cyclohexyl-5-methylpiperidine showed notable improvements in depressive symptoms measured by standardized scales over a period of four weeks.

Table of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress and inflammation
AntidepressantImproved mood and reduced depressive symptoms
AnalgesicDecreased pain responses in animal models

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the piperidine ring can lead to enhanced potency or selectivity for specific targets:

  • Cyclohexyl Group : Contributes to lipophilicity and may enhance blood-brain barrier penetration.
  • Methyl Group : Influences receptor binding affinity and selectivity.

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